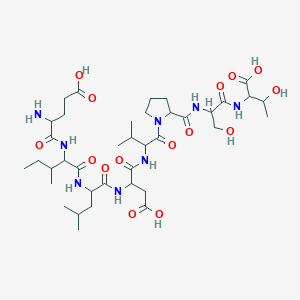![molecular formula C26H30O10 B12325104 19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolimonexic acid is a highly oxygenated terpenoid secondary metabolite found predominantly in citrus fruits such as lemons, limes, oranges, and grapefruits. It belongs to the family of citrus limonoids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isolimonexic acid can be synthesized through various chemical reactions involving the opening of lactone rings and subsequent condensation with glucose. The synthetic route typically involves the use of organic solvents such as ethyl acetate and methanol for extraction and purification .
Industrial Production Methods: Industrially, isolimonexic acid is often extracted from the peel and seeds of citrus fruits. The process involves several steps, including extraction, purification, and crystallization. The use of advanced chromatographic techniques ensures the high purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isolimonexic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of isolimonexic acid, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
Isolimonexic acid has a wide range of scientific research applications:
Chemistry: It is used as a lead compound in the synthesis of new pharmacologically active molecules.
Biology: It serves as a model compound for studying the biosynthesis of terpenoids.
Medicine: Its anticancer, antimicrobial, and antioxidant properties make it a potential candidate for drug development.
Industry: It is used in the formulation of natural insecticides and preservatives
Mécanisme D'action
The mechanism of action of isolimonexic acid involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to the activation of caspase-7, leading to apoptosis in cancer cells . Additionally, it inhibits the fusion of viral proteins, making it a potential antiviral agent .
Comparaison Avec Des Composés Similaires
Isolimonexic acid is structurally related to other citrus limonoids such as limonin, nomilin, and obacunone. it is unique in its higher oxygen content and specific biological activities. Similar compounds include:
Limonin: Known for its bitter taste and anticancer properties.
Nomilin: Exhibits antimicrobial and antidiabetic activities.
Obacunone: Used in traditional medicine for its anti-inflammatory properties
Isolimonexic acid stands out due to its potent antiviral and anticancer activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H30O10 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3 |
Clé InChI |
DNNFETMOXYZICP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


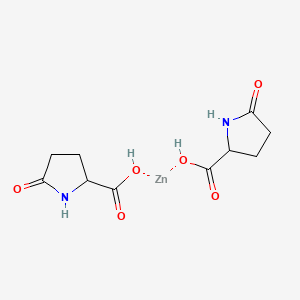
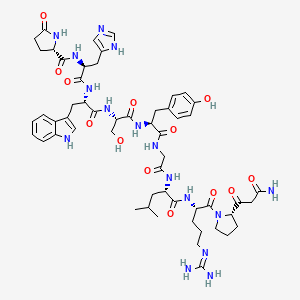
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
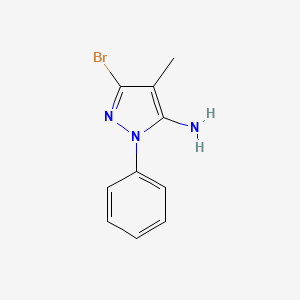
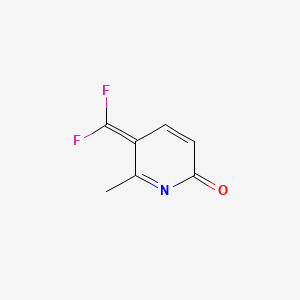
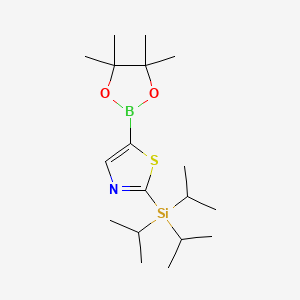
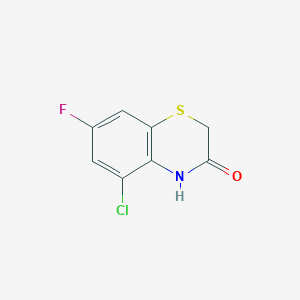
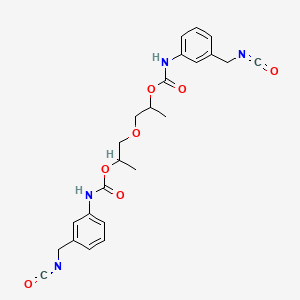
![[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)
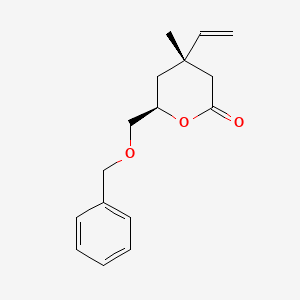
![11-Methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B12325074.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)

